molecular formula C17H17IN2O2 B3735983 N-[4-(butanoylamino)phenyl]-4-iodobenzamide

N-[4-(butanoylamino)phenyl]-4-iodobenzamide

Cat. No.: B3735983
M. Wt: 408.23 g/mol
InChI Key: HONMBHDRPYNILK-UHFFFAOYSA-N
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Description

N-[4-(butanoylamino)phenyl]-4-iodobenzamide is an organic compound with the molecular formula C17H17IN2O2 It is characterized by the presence of an amide group, an iodine atom, and a butanoylamino group attached to a benzene ring

Properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2/c1-2-3-16(21)19-14-8-10-15(11-9-14)20-17(22)12-4-6-13(18)7-5-12/h4-11H,2-3H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONMBHDRPYNILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butanoylamino)phenyl]-4-iodobenzamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-iodobenzoic acid with 4-aminobutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the butanoylamino group: This step involves the acylation of the amine group with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butanoylamino)phenyl]-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The amide and butanoylamino groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-[4-(butanoylamino)phenyl]-4-iodobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(butanoylamino)phenyl]-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butyrylamino)phenyl]-4-nitrobenzamide
  • N-[4-(butyrylamino)phenyl]-2-chloro-5-iodobenzamide
  • N-[4-(butyrylamino)phenyl]isonicotinamide

Uniqueness

N-[4-(butanoylamino)phenyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which can be exploited for various chemical modifications and applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(butanoylamino)phenyl]-4-iodobenzamide
Reactant of Route 2
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N-[4-(butanoylamino)phenyl]-4-iodobenzamide

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